1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a chlorophenyl group attached to an imidazolidine-2,4-dione ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also known as Pitolisant, is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
Pitolisant acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of Pitolisant affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness. By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Pharmacokinetics
It is known that pitolisant is asmall molecule that can be absorbed, metabolized, and excreted . It is also believed to be able to cross the blood-brain barrier .
Result of Action
The action of Pitolisant results in a reduction in the Epworth Sleepiness Scale (ESS) score, indicating an improvement in wakefulness . It has been found to be effective in treating refractory sleepiness in adolescent patients with narcolepsy, where it decreased ESS score and increased the mean sleep onset latency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: This compound shares the chlorophenyl group but has a different heterocyclic ring structure.
N-(4-Chlorophenyl)-2-chloroacetamide: Another compound with a chlorophenyl group, but with different functional groups and properties
Uniqueness
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also referred to in various studies as 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, exhibits significant biological activities that warrant detailed exploration. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing nitrogen atoms and carbonyl groups. The presence of a chlorinated phenyl group enhances its reactivity and potential interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed significant activity against breast cancer and leukemia cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations . The mechanism behind this activity appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
Mechanistic Insights
The biological activity of this compound is thought to stem from its ability to interact with specific proteins and enzymes involved in disease pathways. For example, binding affinity studies suggest that it may act on receptors associated with inflammatory responses and cancer cell survival .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table highlighting the biological activities of selected analogues:
Compound Name | Biological Activity | IC50 (µM) | Notable Effects |
---|---|---|---|
This compound | Anti-inflammatory, Anticancer | 10 | Inhibits cytokine production |
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | Anti-inflammatory | 15 | Modulates NF-kB signaling |
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Anticancer | 12 | Induces apoptosis in cancer cells |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Inflammatory Disease Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
- Cancer Cell Line Evaluation : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTFBBSKIRZNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008068-93-6 | |
Record name | 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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